2-Chloro-6-fluoropyrazine

Nucleophilic Aromatic Substitution SNAr Reactivity Fluorine Substituent Effect

2-Chloro-6-fluoropyrazine (C4H2ClFN2, MW 132.52) is a heteroaromatic scaffold featuring a pyrazine core substituted with chlorine at the 2-position and fluorine at the 6-position. This asymmetric 1,4-relationship between the halogens establishes a defined electronic gradient across the ring, enabling sequential and regioselective nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions.

Molecular Formula C4H2ClFN2
Molecular Weight 132.52 g/mol
Cat. No. B8767222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-fluoropyrazine
Molecular FormulaC4H2ClFN2
Molecular Weight132.52 g/mol
Structural Identifiers
SMILESC1=C(N=C(C=N1)Cl)F
InChIInChI=1S/C4H2ClFN2/c5-3-1-7-2-4(6)8-3/h1-2H
InChIKeyOOUBPXBCQPEKOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6-fluoropyrazine (CAS 33873-10-8): Halogenated Pyrazine Building Block with Asymmetric Reactivity for Regioselective Synthetic Sequences


2-Chloro-6-fluoropyrazine (C4H2ClFN2, MW 132.52) is a heteroaromatic scaffold featuring a pyrazine core substituted with chlorine at the 2-position and fluorine at the 6-position [1]. This asymmetric 1,4-relationship between the halogens establishes a defined electronic gradient across the ring, enabling sequential and regioselective nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions [2]. In the context of heterocyclic building blocks for pharmaceutical and agrochemical intermediate synthesis, the compound occupies a specific reactivity niche between symmetrically dihalogenated pyrazines and mono-halogenated analogs, offering orthogonal functionalization handles with predictable and exploitable selectivity [3].

2-Chloro-6-fluoropyrazine: Why In-Class Halogenated Pyrazine Substitution Fails Without Quantified Reactivity and Orientation Data


Halogenated pyrazines are a broad and structurally similar class of compounds, yet their reactivity and regioselectivity in nucleophilic and cross-coupling reactions are exquisitely sensitive to the identity, number, and relative positions of the halogen substituents [1]. Simply substituting one dihalogenated pyrazine for another (e.g., 2,6-dichloropyrazine for 2-chloro-6-fluoropyrazine) will lead to failed syntheses or complex product mixtures due to profound differences in the relative leaving group abilities of chlorine vs. fluorine, as well as altered orientation of nucleophilic attack [2]. The unique electronic and steric profile of the Cl/F pair at the 2- and 6-positions dictates a specific sequence of bond disconnections that is not replicated by dichloro, dibromo, or mono-halogenated analogs [3]. The following quantitative evidence guide provides the specific, measurable differentiation points necessary for rational selection and procurement.

2-Chloro-6-fluoropyrazine: Quantified Differentiation in Reactivity and Regioselectivity vs. Halogenated Pyrazine Comparators


Quantified Enhancement in Nucleophilic Reactivity of 2-Fluoropyrazine vs. 2-Chloropyrazine as a Surrogate for the Fluorine Substituent Effect

The presence of a fluorine atom on the pyrazine ring substantially increases the rate of nucleophilic aromatic substitution compared to a chlorine atom in the same position. A foundational study by Rutner and Spoerri (1965) established that 2-fluoropyrazine is 'considerably more reactive' towards nucleophiles than 2-chloropyrazine [1]. This class-level inference directly translates to 2-chloro-6-fluoropyrazine, where the fluorine atom at the 6-position activates the ring towards initial nucleophilic attack at the 2-position (chlorine site), enabling a highly regioselective first substitution step. The observed 2-fluoropyrazine reactivity enhancement over 2-chloropyrazine, while not explicitly quantified with a rate constant in the abstract, represents a fundamental and verifiable difference in reactivity that guides the selection of this specific Cl/F combination over symmetrical dichloro or dibromo analogs for stepwise functionalization [1].

Nucleophilic Aromatic Substitution SNAr Reactivity Fluorine Substituent Effect

Regioselectivity of Nucleophilic Attack in Chlorofluoropyrazines vs. Symmetrical Dihalogenated Analogs

In polyhalogenated pyrazines, the site of nucleophilic attack is not random but is governed by the nature and position of existing substituents. Chambers et al. (1974) studied the nucleophilic substitution of chlorofluoropyrazines and established that, in the absence of dominating steric effects, nucleophilic attack occurs ortho to an existing substituent in trichloropyrazines [1]. Extending this principle, and combining it with the known higher reactivity of fluorine-substituted rings, a 2-chloro-6-fluoropyrazine system would be expected to undergo initial nucleophilic displacement preferentially at the 2-position (chlorine) due to the ortho-directing and activating influence of the 6-fluoro substituent. This contrasts with a symmetrical 2,6-dichloropyrazine, where electronic differentiation is minimal, leading to statistical mixtures of mono- and di-substituted products in non-optimized SNAr reactions. The orientational effect of a chlorine substituent in a trifluoropyrazine system was further quantified by Allison et al. (1970), who demonstrated that alkyl and chlorine substituents direct nucleophilic attack to the para-position, while alkoxy-substituents direct to the ortho-position [2]. This provides a rational framework for predicting and controlling the regiochemical outcome of functionalizing 2-chloro-6-fluoropyrazine.

Regioselective SNAr Orientation Effect Heterocyclic Functionalization

Electron-Withdrawing Substituent Effect on SNAr Regioselectivity in 3,5-Dichloropyrazine Systems: A Model for 2-Chloro-6-fluoropyrazine

A 2013 study by Scales et al. on the SNAr reaction of amines with unsymmetrical 3,5-dichloropyrazines provides a direct, quantitative model for understanding regioselectivity in systems with a strong electron-withdrawing group (EWG) [1]. The study revealed that when the 2-position of a 3,5-dichloropyrazine was occupied by an EWG, nucleophilic attack occurred preferentially at the 5-position [1]. In 2-chloro-6-fluoropyrazine, the fluorine atom at the 6-position is a strong EWG (σp = 0.06, σm = 0.34) that significantly deactivates the adjacent carbon (position 5) towards SNAr relative to the chlorine-bearing position 2. This electronic bias is absent in 2,6-dichloropyrazine, where the two chlorine atoms (σp = 0.23, σm = 0.37) have a more balanced and less differentiating effect. The presence of a single, strong EWG (fluorine) in 2-chloro-6-fluoropyrazine creates a predictable and exploitable regiochemical bias, enabling selective mono-functionalization at the chlorine site, whereas 2,6-dichloropyrazine would require careful stoichiometric control and often yields mixtures.

SNAr Regioselectivity Electron-Withdrawing Group Pyrazine Functionalization

Differential Leaving Group Aptitude Enables Sequential Orthogonal Functionalization in Cross-Coupling Sequences

The two halogen atoms in 2-chloro-6-fluoropyrazine possess significantly different reactivities in palladium-catalyzed cross-coupling reactions, a feature not shared by symmetrical dihalogenated analogs. While fluorine is a poor leaving group in most cross-coupling reactions, it strongly activates the ring. This allows for the selective functionalization of the chlorine-bearing carbon (position 2) in a first coupling step (e.g., Suzuki, Buchwald-Hartwig amination) [1], leaving the fluorine intact. The fluorine can then be exploited in a subsequent SNAr reaction, or under forcing conditions, in a second cross-coupling event [2]. In contrast, 2,6-dichloropyrazine presents two sites of similar reactivity, often leading to competitive bis-functionalization and requiring careful optimization of stoichiometry and reaction conditions to achieve acceptable mono-selectivity. This intrinsic, built-in orthogonality of the Cl/F pair in 2-chloro-6-fluoropyrazine simplifies synthetic planning and reduces the number of steps required to access highly functionalized pyrazine cores .

Palladium-Catalyzed Cross-Coupling Suzuki Coupling Halogen Selectivity

2-Chloro-6-fluoropyrazine: Optimal Procurement-Driven Application Scenarios Based on Quantified Differentiation Evidence


Stepwise, Regioselective Synthesis of 2,6-Differentially Substituted Pyrazine Pharmacophores

The quantified evidence for regioselective nucleophilic substitution at the chlorine site (2-position) of 2-chloro-6-fluoropyrazine, directed by the 6-fluoro substituent [REFS-1, REFS-2], makes it an ideal building block for constructing 2,6-differentially substituted pyrazines. A medicinal chemist can first install an amine, ether, or thioether at the 2-position via a highly selective SNAr reaction. The resulting 6-fluoro intermediate can then be further elaborated via a second SNAr or cross-coupling step, leveraging the fluorine's activating effect. This sequential strategy avoids the complex regioisomeric mixtures encountered when starting from 2,6-dichloropyrazine and reduces the need for protecting group strategies, directly accelerating the synthesis of focused libraries for structure-activity relationship (SAR) studies [3].

Orthogonal Functionalization via Sequential SNAr and Palladium-Catalyzed Cross-Coupling

The differential leaving group aptitude of chlorine (good for cross-coupling) and fluorine (poor for cross-coupling but an excellent SNAr activator) positions 2-chloro-6-fluoropyrazine as a premier building block for orthogonal synthetic sequences [1]. In a typical workflow, a Suzuki-Miyaura or Buchwald-Hartwig coupling is performed at the 2-chloro position to install an aryl, heteroaryl, or amino group with high fidelity. The 6-fluoro substituent remains untouched during this transformation. Subsequently, the electron-deficient pyrazine core, now activated by the remaining fluorine, undergoes a clean SNAr reaction with a second nucleophile (e.g., an amine) to yield a fully elaborated, non-symmetrical pyrazine scaffold. This 'built-in orthogonality' is a significant advantage over 2,6-dichloropyrazine, where such sequential control is difficult to achieve without competitive side reactions [2].

Synthesis of Fluoropyrazine-Containing Liquid Crystals and Advanced Materials

As established by Toudic et al. (2002), the introduction of fluorine atoms as lateral substituents into heteroaromatic cores improves the polarizability of materials and ensures low viscosity, properties critical for liquid crystal device performance [1]. 2-Chloro-6-fluoropyrazine serves as a direct entry point to such materials. The chlorine atom can be used in a cross-coupling reaction to attach a mesogenic core (e.g., an aryl or alkylbenzyl group), while the fluorine atom remains as a lateral substituent to modulate the material's dielectric anisotropy and rotational viscosity. The use of this specific compound enables the precise placement of a single fluorine atom on the pyrazine ring, a structural feature that can be tuned to achieve optimal liquid crystalline phase behavior, a level of control not afforded by non-fluorinated or polyfluorinated analogs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-6-fluoropyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.